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Uridylyl(2'-5')adenosine ammonium salt -

Uridylyl(2'-5')adenosine ammonium salt

Catalog Number: EVT-13940923
CAS Number:
Molecular Formula: C19H27N8O12P
Molecular Weight: 590.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridylyl(2'-5')adenosine ammonium salt is a nucleotide compound that plays a significant role in various biochemical processes. It is classified as a purine ribonucleoside monophosphate, which consists of a purine base linked to a ribose sugar and a phosphate group. This compound is particularly notable for its involvement in cellular signaling and regulation of gene expression. The compound's structure can be represented by the chemical formula C19H24N7O12PC_{19}H_{24}N_{7}O_{12}P and has an average molecular weight of approximately 573.41 g/mol .

Source and Classification

Uridylyl(2'-5')adenosine ammonium salt is primarily sourced from biochemical suppliers and is classified under several categories:

  • Type: Small molecule
  • Groups: Experimental compounds
  • Chemical Taxonomy: It belongs to the class of organic compounds known as purine ribonucleoside monophosphates, specifically within the subclass of purine nucleotides .
Synthesis Analysis

Methods

The synthesis of Uridylyl(2'-5')adenosine ammonium salt can be achieved through various chemical pathways. One common method involves the enzymatic synthesis using nucleotidyltransferases, which catalyze the transfer of nucleotide moieties. This approach allows for high specificity and yield.

Technical Details

  1. Enzymatic Method: This method utilizes enzymes such as uridine phosphorylase and adenosine kinase to facilitate the formation of the 2'-5' linkage between uridine and adenosine.
  2. Chemical Synthesis: Alternative synthetic routes may involve phosphoramidite chemistry, where protected nucleosides are coupled in a stepwise manner to form the desired nucleotide structure.
Molecular Structure Analysis

Structure

Uridylyl(2'-5')adenosine ammonium salt features a unique 2'-5' phosphodiester bond, which distinguishes it from the more common 3'-5' linkages found in standard nucleotides. The compound's detailed structural representation includes:

  • Chemical Formula: C19H24N7O12PC_{19}H_{24}N_{7}O_{12}P
  • IUPAC Name: {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}({[(2R,3R,4R,5R)-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy})phosphinic acid .

Data

The compound has an InChI Key of QARCCHXXGAIRFS-KPKSGTNCSA-N and is recognized by various databases including DrugBank (DB03447) and PubChem (CID 444053) .

Chemical Reactions Analysis

Reactions

Uridylyl(2'-5')adenosine ammonium salt participates in several biochemical reactions:

  1. Phosphorylation Reactions: It can act as a substrate for kinases that transfer phosphate groups.
  2. Dephosphorylation: Phosphatases can hydrolyze this compound to release inorganic phosphate and produce uridine or adenosine.

Technical Details

The reactions involving this compound are often monitored using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to assess purity and yield during synthesis.

Mechanism of Action

Process

The mechanism of action for Uridylyl(2'-5')adenosine ammonium salt primarily involves its role as a signaling molecule within cells. It can activate specific pathways related to:

  • Gene expression regulation
  • Immune responses
  • Cellular stress responses

Data

Research indicates that this compound may influence the activity of various enzymes and transcription factors involved in these processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Not extensively documented; further studies are needed for precise characterization.

Relevant data from studies suggest that it exhibits moderate toxicity levels in certain biological assays but is considered non-carcinogenic .

Applications

Uridylyl(2'-5')adenosine ammonium salt has several scientific applications:

  • Biochemical Research: Used in studies related to RNA biology and nucleotide signaling pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in modulating immune responses and treating viral infections.
  • Diagnostics: Can serve as a biomarker in certain assays related to nucleotide metabolism .
Structural and Functional Analysis of Atypical Phosphodiester Linkages

Role of 2'-5' Phosphodiester Bonds in Nucleotide Analog Architecture

The defining structural feature of uridylyl(2'-5')adenosine ammonium salt is its non-canonical 2'-5' phosphodiester linkage, where the phosphate group bridges the 2'-hydroxyl of uridine and the 5'-hydroxyl of adenosine. This configuration contrasts sharply with the 3'-5' bonds that form the backbone of natural nucleic acids. The 2'-5' linkage imposes distinct conformational constraints on the dinucleotide, forcing a bent geometry that prevents standard A-form helix formation [2] [4]. X-ray crystallography studies of analogous 2'-5' linked systems reveal widened bond angles (∠P-O5'-C5' ≈ 120°) and altered torsional parameters (ε/ζ angles) compared to 3'-5' linkages [3]. These angular deviations reduce base-stacking efficiency by 40-60% in monomeric forms, as quantified by molecular dynamics simulations [6].

Biologically, such atypical linkages occur naturally in viroid RNA lariat structures. Peach latent mosaic viroid (PLMVd) utilizes 2'-5' phosphodiester bonds for strand ligation, where they confer resistance to exonuclease degradation while maintaining template functionality [2]. Synthetic analogs like uridylyl(2'-5')adenosine leverage this stability for applications requiring nuclease resistance, such as antisense oligonucleotides and ribozyme mimics. The linkage's architecture also enables unique macromolecular interactions – studies show 2'-5' dinucleotides bind selectively to RNA-editing enzymes and spliceosomal components that recognize non-canonical RNA geometries [3] [8].

Table 1: Structural Parameters of 2'-5' vs. 3'-5' Phosphodiester Linkages

Parameter2'-5' Linkage3'-5' LinkageMeasurement Technique
P-O2'/O3' bond length (Å)1.62 ± 0.011.60 ± 0.01X-ray crystallography
O2'-P-O5' bond angle (°)119.3 ± 1.5100.2 ± 1.2Computational modeling
Base stacking energy (kcal/mol)-3.2-8.7Molecular dynamics
Glycosidic torsion range (°)200-260240-300NMR spectroscopy

Comparative Analysis of 2'-5' vs. 3'-5' Linkages in Oligonucleotide Stability and Conformation

The 2'-5' phosphodiester bond significantly alters chemical stability relative to canonical 3'-5' linkages. Hydrolysis kinetics reveal 2'-5' bonds exhibit accelerated cleavage rates under alkaline conditions, with UA-containing dinucleotides degrading 5-15× faster than equivalent 3'-5' constructs (t₁/₂ = 4.2 h vs. 68 h at pH 8.0, 37°C) [6]. This instability arises from neighboring group effects: the 2'-hydroxyl's proximity facilitates nucleophilic attack on phosphorus, forming a strained 2',3'-cyclic phosphate intermediate. Rates vary by sequence context, with UA > CA > YC linkages showing greatest lability [6]. Nevertheless, 2'-5' bonds demonstrate superior enzymatic stability against common nucleases. Ribonuclease A cleaves 2'-5' linkages at <10% of the rate observed for 3'-5' bonds due to steric exclusion from the enzyme's catalytic pocket [2] [3].

Conformationally, 2'-5' linkages impose helical disruptions in oligonucleotide chains. Circular dichroism spectra of 2'-5'-containing duplexes show attenuated 260 nm ellipticity (Δε = -3,500 deg·cm²·dmol⁻¹) compared to native RNA (Δε = -8,200 deg·cm²·dmol⁻¹), indicating reduced base stacking [8]. Nuclear magnetic resonance (NMR) studies reveal that 2'-5' linkages enforce a south sugar pucker (C2'-endo) in adenosine and a C3'-exo conformation in uridine, creating a 40° kink in the phosphodiester backbone [3]. This bent topology explains the molecule's inability to form continuous helices while enabling specific recognition by proteins that bind RNA lariats or kink motifs like those in spliceosomal complexes [2] [8].

Table 2: Stability and Conformational Properties of Phosphodiester Linkages

Property2'-5' Linkage3'-5' LinkageFunctional Consequence
Alkaline hydrolysis rate (k, s⁻¹)4.8 × 10⁻⁵ (UA context)7.2 × 10⁻⁷Reduced half-life at pH >7.0
RNase A cleavage susceptibilityLowHighEnhanced nuclease resistance
Major groove width (Å)14.711.2Impaired protein recognition
Helical twist angle (°)28 ± 832 ± 2Local duplex unwinding
Persistence length (nm)1.26.7Increased backbone flexibility

Implications of Ammonium Counterions on Solubility and Ionic Interactions in Aqueous Systems

The ammonium counterion (NH₄⁺) in uridylyl(2'-5')adenosine salt critically modulates its physicochemical behavior in aqueous environments. Compared to sodium or potassium salts, the ammonium form exhibits 30-40% higher aqueous solubility (up to 120 mM at 25°C) due to favorable hydrogen bonding interactions between NH₄⁺ and the dinucleotide's phosphate oxygens [1] [9]. This enhanced solubility facilitates biochemical applications requiring high concentrations, such as crystallography or enzymatic assays. Fourier-transform infrared (FTIR) spectroscopy confirms ammonium ions engage in bidentate coordination with phosphate groups, evidenced by characteristic P-O asymmetric stretching shifts from 1240 cm⁻¹ (free acid) to 1215 cm⁻¹ (ammonium salt) [9].

The ammonium ion also influences ionic strength-dependent behaviors. Electrophoretic mobility assays reveal that 2'-5' dinucleotides with NH₄⁺ counterions exhibit reduced anion-cation pairing at physiological ionic strengths (150 mM NaCl) compared to divalent cation forms. This minimizes aggregation propensity and maintains molecular dispersion [1]. However, the NH₄⁺ group introduces pH sensitivity: at pH >8.5, ammonium deprotonation (NH₄⁺ ⇌ NH₃ + H⁺) reduces solubility by 60% and permits coordination by competing cations like Mg²⁺, which can cross-link phosphate groups [9]. This pH dependency necessitates careful buffer selection for experimental studies.

In macromolecular interactions, ammonium ions modulate binding thermodynamics. Isothermal titration calorimetry shows that replacing Na⁺ with NH₄⁺ in 2'-5' dinucleotides improves binding affinity (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol) for the lariat debranching enzyme Dbr1 through favorable entropy changes (ΔS = +42 cal/mol·K). This arises from ammonium's ability to displace ordered water molecules at the protein-RNA interface more efficiently than smaller ions [3].

Table 3: Influence of Counterions on Uridylyl(2'-5')adenosine Properties

PropertyAmmonium Salt (NH₄⁺)Sodium Salt (Na⁺)Magnesium Salt (Mg²⁺)
Solubility in H₂O (mM, 25°C)120 ± 582 ± 318 ± 2
Phosphate pKₐ6.16.35.8
Diffusion coefficient (10⁻¹⁰ m²/s)4.323.982.15
Binding ΔG to Dbr1 (kcal/mol)-9.2 ± 0.3-8.1 ± 0.4-10.5 ± 0.5

Properties

Product Name

Uridylyl(2'-5')adenosine ammonium salt

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane

Molecular Formula

C19H27N8O12P

Molecular Weight

590.4 g/mol

InChI

InChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1

InChI Key

BLLDAJIDJOKYGA-ANTYETTRSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O.N

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